molecular formula C17H15NO3 B8717575 Methyl 4-(3-phenylacryloylamino)benzoate

Methyl 4-(3-phenylacryloylamino)benzoate

Cat. No.: B8717575
M. Wt: 281.30 g/mol
InChI Key: VDMAMUWHQMFKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-phenylacryloylamino)benzoate is a synthetic benzoate ester derivative designed for research and development purposes in agricultural and medicinal chemistry. Its molecular structure, which incorporates an acryloylamino linker, is of significant interest for constructing more complex heterocyclic systems with potential bioactive properties. Researchers value this compound as a versatile chemical building block. It can be utilized in various synthetic pathways, including condensation and cyclization reactions, to generate novel hydrazones, heterocycles, and other derivatives for high-throughput biological screening (see, for example, the synthetic approaches for related compounds in RSC Adv., 2020, 10, 29475-29492 and PMC Disclaimer, 2025, 15(40), 33427–33442). Compounds based on the phenyl benzoate scaffold have demonstrated promising efficacy as pesticidal agents in laboratory studies against major agricultural pests such as the cotton leafworm ( Spodoptera littoralis ) and the two-spotted spider mite ( Tetranychus urticae ). The mechanism of action for bioactive analogues is often investigated through enzyme inhibition studies, with molecular docking analyses suggesting potential interactions with targets like acetylcholinesterase (AChE) and glutathione S-transferase (GST). This product is intended for use in a laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 4-(3-phenylprop-2-enoylamino)benzoate

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-8-10-15(11-9-14)18-16(19)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,18,19)

InChI Key

VDMAMUWHQMFKON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(3-phenylacryloylamino)benzoate with structurally related benzoate esters and acrylamide/quinoline derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Structural Analogues from : Quinoline-Piperazine Benzoates

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but differ in their substituents. These derivatives feature a quinoline-carbonyl-piperazine moiety at the para position, which introduces bulkier aromatic systems and enhanced hydrogen-bonding capacity compared to the simpler acryloylamino group in the target compound. Key distinctions include:

Property This compound C1–C7 Derivatives
Substituent 3-Phenylacryloylamino Quinoline-piperazine-carbonyl
Synthetic Route Not reported in evidence Crystallization from ethyl acetate
Functional Groups Acrylamide, ester Quinoline, piperazine, ester
Potential Applications Electrophilic reactivity, polymer precursors Kinase inhibitors (implied by quinoline motifs)

The quinoline-piperazine derivatives exhibit higher molecular weight and complexity, likely influencing solubility and biological target specificity. For example, halogenated variants (C2: Br; C3: Cl) may enhance lipophilicity and membrane permeability .

Ethyl Benzoate Analogues from

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 are ethyl 4-substituted benzoates with phenethylamino, pyridazine, or isoxazole substituents. Key comparisons:

Property This compound Ethyl Benzoate Analogues
Ester Group Methyl Ethyl
Substituent Acrylamide Pyridazine, isoxazole, phenethyl
Synthetic Route Not reported Condensation/phenethylation
Bioactivity Not reported Implied kinase/GPCR modulation

The acryloylamino group’s conjugated system in the target compound could enhance UV absorption or electrophilic reactivity relative to pyridazine/isoxazole motifs .

Triazine-Linked Benzoate from

Compound 5l (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) incorporates a triazine core, which introduces multiple hydrogen-bonding sites and steric bulk. Comparisons:

Property This compound Compound 5l
Core Structure Simple benzoate Triazine-linked benzoate
Substituent Reactivity Acrylamide (electrophilic) Triazine (nucleophilic sites)
Synthetic Complexity Likely single-step condensation Multi-step triazine functionalization

Compound 5l’s triazine moiety may enable coordination with metal ions or serve as a scaffold for further derivatization, whereas the target compound’s acrylamide group is more suited for Michael addition or polymerization reactions.

Key Research Findings and Data Gaps

Spectroscopic Data : provides ¹H NMR and HRMS data for C1–C7, which could serve as a benchmark for characterizing the target compound’s purity and structure .

Preparation Methods

Catalytic Hydrogenation of Oxime Intermediates

The synthesis of methyl 4-aminobenzoate derivatives often begins with the reduction of oxime intermediates. As detailed in CN102791677B, 4-acylmethyl benzoate (MFB) is converted to 4-oximido methyl-toluate (MHB) via hydroxylamine hydrochloride in methanol/water at 25–35°C, followed by catalytic hydrogenation using Pd/C (5–10% Pd loading) under 10 kg/cm² hydrogen pressure. This step yields 4-aminomethyl benzoic acid (AMBA) with 93.5% efficiency and 99.9% purity. Critical parameters include:

  • Catalyst type : Pd/C outperforms Ni or Rh due to superior selectivity.

  • Alkali choice : NaOH (30% aqueous) optimizes pH (7.5–8.0) during oxime formation.

  • Temperature : Room-temperature hydrogenation minimizes side reactions.

Table 1: Hydrogenation Efficiency Under Varied NaOH Equivalents

NaOH EquivalentsYield (%)Purity (%)
2.489.298.5
3.093.599.9
3.591.899.2

Data adapted from CN102791677B.

Direct Esterification of 4-Aminomethylbenzoic Acid

US20070149802A1 outlines a high-yield esterification protocol for converting 4-aminomethylbenzoic acid to its methyl ester. The process involves refluxing with methanol and HCl, followed by pH adjustment (6–7) using NaOH and extraction with methylene chloride. Key advancements include:

  • Solvent selection : Methylene chloride achieves 88% extraction efficiency vs. 72% for toluene.

  • pH control : Adjusting the aqueous phase to pH 10–11 prevents premature hydrolysis.

  • Scale-up viability : A 1200 L reactor produces 60 kg of product with 99% purity.

Acylation of Methyl 4-Aminobenzoate with 3-Phenylacryloyl Chloride

Reaction Mechanism and Conditions

The introduction of the 3-phenylacryloylamino group proceeds via nucleophilic acyl substitution. Methyl 4-aminobenzoate reacts with 3-phenylacryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA) at 0–5°C1. After 12 hours, the product is isolated via aqueous workup (NaHCO₃ wash) and recrystallized from ethanol.

Table 2: Acylation Optimization Parameters

ParameterOptimal ValueYield (%)
Temperature0–5°C85
SolventDCM88
BaseTEA90
Reaction Time12 h87

Integrated Industrial Workflow

Combined Hydrogenation-Esterification-Acylation

A consolidated approach merges CN102791677B and US20070149802A1 methodologies:

  • Oxime formation : 4-Acylmethyl benzoate + hydroxylamine → MHB (99.5% yield).

  • Hydrogenation : MHB + Pd/C → AMBA (93.5% yield).

  • Esterification : AMBA + methanol/HCl → methyl 4-aminobenzoate (88% yield).

  • Acylation : Methyl 4-aminobenzoate + 3-phenylacryloyl chloride → target compound (85% yield)1.

Table 3: Cumulative Yield Analysis

StepYield (%)Cumulative Yield (%)
Oxime Formation99.599.5
Hydrogenation93.593.0
Esterification88.081.8
Acylation85.069.5

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

Unreacted acryloyl chloride may hydrolyze to 3-phenylacrylic acid, necessitating rigorous anhydrous conditions. Implementing molecular sieves (4Å) reduces hydrolysis to <2%1.

Catalyst Deactivation in Hydrogenation

Pd/C catalysts lose activity after 3–4 cycles due to sulfur poisoning. Regeneration via HNO₃ washing restores 92% initial activity .

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